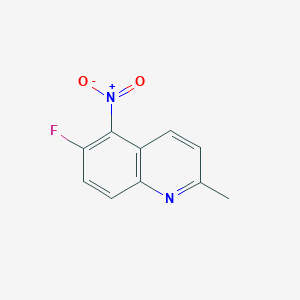

6-Fluoro-2-methyl-5-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRVSWVLDAPYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372717 | |

| Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79821-10-6 | |

| Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 2 Methyl 5 Nitroquinoline and Its Analogues

Established Synthetic Pathways for the Quinoline (B57606) Framework Applicable to 6-Fluoro-2-methyl-5-nitroquinoline

A multitude of classical named reactions provide access to the core quinoline structure, each with its own set of advantages and limitations regarding substrate scope and regioselectivity. wikipedia.orgjptcp.com These foundational methods can be adapted for the synthesis of specifically substituted quinolines.

Adaptations of the Skraup-Doebner-Miller Reaction

The Skraup-Doebner-Miller synthesis and its variations represent a robust method for quinoline synthesis, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. nih.govwikipedia.org The original Skraup synthesis utilized glycerol, which dehydrates in situ to form acrolein, while the Doebner-Miller modification employs pre-formed α,β-unsaturated aldehydes or ketones. nih.govpharmaguideline.com

This reaction generally yields 2-substituted or 2,4-disubstituted quinolines. iipseries.orgacs.org For the synthesis of a 6-fluoro-2-methylquinoline (B24327) precursor, one could envision the reaction of 4-fluoroaniline (B128567) with crotonaldehyde (B89634) or its equivalent. The reaction is catalyzed by strong acids like sulfuric acid, often in the presence of an oxidizing agent such as nitrobenzene (B124822), which also serves as a solvent. wikipedia.orgpharmaguideline.com The mechanism is complex and thought to involve a series of conjugate additions, cyclizations, and oxidations. wikipedia.orgnih.gov While powerful, the harsh reaction conditions can sometimes lead to low yields due to polymerization of the unsaturated carbonyl component. nih.gov

Modifications and Applications of the Friedländer Synthesis

The Friedländer synthesis is another cornerstone of quinoline chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgnih.gov A significant advantage of the Friedländer synthesis is its convergent nature, which often leads to high yields of well-defined products. mdpi.com

To apply this to a precursor for this compound, one could utilize a derivative of 2-aminobenzaldehyde. For instance, the condensation of 2-amino-5-fluorobenzaldehyde (B139799) with acetone (B3395972) would be a direct route to 6-fluoro-2-methylquinoline. A key challenge, however, is the availability of the requisite substituted 2-aminobenzaldehydes. mdpi.comresearchgate.net To circumvent this, domino reactions involving the in situ reduction of a 2-nitrobenzaldehyde (B1664092) followed by a Friedländer condensation have been developed. mdpi.comresearchgate.net

Two primary mechanisms are proposed for the Friedländer synthesis. One pathway involves an initial aldol (B89426) addition followed by dehydration and imine formation. The alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type condensation. wikipedia.org

Relevance of Other Classical Quinoline Syntheses

Several other classical methods for quinoline synthesis exist, each with specific applications that could be relevant for generating substituted precursors. wikipedia.org

Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (via the Knorr variation at higher temperatures). pharmaguideline.comwikipedia.org The reaction proceeds through a Schiff base intermediate followed by thermal cyclization. wikipedia.orgnih.gov For instance, reacting 4-fluoroaniline with ethyl acetoacetate (B1235776) could provide a route to a 6-fluoro-4-hydroxy-2-methylquinoline intermediate.

Camps Quinoline Synthesis: This reaction transforms an o-acylaminoacetophenone into two different hydroxyquinoline isomers using a base. wikipedia.orgchem-station.com The regiochemical outcome is dependent on the reaction conditions and the structure of the starting material. wikipedia.org

Pfitzinger Reaction: This synthesis utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.net The isatin ring is opened by the base to form an intermediate that then condenses with the carbonyl compound. wikipedia.org This method is particularly useful for accessing quinolines with a carboxylic acid handle at the 4-position, which can be subsequently removed or transformed.

Niementowski Quinoline Synthesis: In this reaction, anthranilic acids are condensed with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.org The reaction conditions are often harsh, which has limited its popularity. wikipedia.org However, variations have been developed to make it more practical. It's important to distinguish this from the Niementowski quinazoline (B50416) synthesis, which reacts anthranilic acids with amides. nih.govwikipedia.orgchemeurope.com

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires careful consideration of the regioselective introduction of the fluorine and nitro groups, as well as the assembly of the quinoline core.

Regioselective Introduction of Fluorine and Nitro Substituents

The introduction of fluorine and nitro groups onto an aromatic ring can be challenging due to their strong directing effects and the potential for multiple isomers.

Fluorination: The introduction of fluorine can be achieved either by starting with a fluorinated precursor, such as 4-fluoroaniline, or by direct fluorination of the quinoline ring. Direct fluorination of heterocycles like quinoline is often difficult but can be achieved using specialized reagents. For example, selective fluorination of quinolines at the 2-position has been reported using elemental fluorine-iodine mixtures. rsc.org Other methods for regioselective C-H fluorination of quinolines are also being developed, sometimes utilizing photocatalysis or other advanced techniques. nih.govacs.org A novel method for the regioselective chlorination of quinolines via a fluorine-mediated process in a microfluidic reactor has also been described, highlighting the potential for fluorine to direct other halogenations. researchgate.net

Nitration: The nitration of quinolines is highly dependent on the reaction conditions, particularly the acidity. The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. The nitration of quinoline 1-oxide, however, shows different regioselectivity, with nitration occurring at the 4-position in neutral media and at the 5- and 8-positions in acidic media. jst.go.jp For a pre-formed 6-fluoro-2-methylquinoline, the directing effects of both the fluorine and the methyl group, as well as the electronic nature of the quinoline ring system, would influence the position of nitration. The fluorine at position 6 would likely direct nitration to the 5- or 7-position. An efficient and regioselective C(5)-H nitration of 8-aminoquinoline (B160924) amides using iron(III) nitrate (B79036) has been reported, demonstrating the potential for directed nitration. acs.org Other methods for regioselective nitration of quinolines and other heterocycles are also areas of active research. elsevierpure.comrsc.orgacs.org

Synthetic Routes for Specific Precursors and Intermediates of this compound

A plausible synthetic strategy for this compound would involve the synthesis of a key intermediate, 6-fluoro-2-methylquinoline, followed by regioselective nitration.

One of the most direct precursors for the quinoline core would be 4-fluoro-2-nitroaniline . This compound can be synthesized through the nitration of p-fluoroacetanilide followed by hydrolysis. google.com It is also commercially available. sigmaaldrich.combiosynth.com However, using this precursor in a Skraup-Doebner-Miller or Friedländer-type synthesis would require reduction of the nitro group to an amine, which would then need to be re-introduced after the formation of the quinoline ring.

A more direct approach would be to start with a precursor that already contains the desired fluorine substitution pattern. For example, the synthesis of 4-fluoro-2-nitroaniline can be achieved through the nitration of p-fluoroacetanilide followed by hydrolysis of the acetamido group. google.com This aniline could then be used in a Skraup-Doebner-Miller reaction with crotonaldehyde to form 6-fluoro-2-methylquinoline. Subsequent nitration would then be required to introduce the nitro group at the 5-position.

Another relevant precursor is 4-fluoro-2-methoxy-5-nitroaniline , which can be prepared from 4-fluoro-2-methoxyaniline (B49241) through a protection-nitration-deprotection sequence. google.com While this compound has a methoxy (B1213986) group instead of a methyl group at the 2-position, it illustrates a strategy for introducing substituents onto a fluorinated aniline ring system.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the synthesis of this compound and its analogues to ensure high yields, purity, and cost-effectiveness. Key parameters that are typically optimized include catalysts, temperature, reaction time, and the ratio of reactants.

A case study on the synthesis of the closely related analogue, 2-methyl-6-nitroquinoline (B57331), highlights the impact of catalyst optimization on reaction yields. The synthesis involves the reaction of 4-nitroaniline (B120555) with crotonaldehyde in the presence of an acid catalyst. The use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as a catalyst has been investigated to improve the efficiency of this cyclization reaction. nih.gov The acidic surface of the silica (B1680970) coating is thought to stabilize unstable intermediates, thereby enhancing the reaction rate and yield. nih.gov

Optimization studies for the synthesis of 2-methyl-6-nitroquinoline revealed that the catalyst concentration plays a crucial role. By varying the weight percentage of the Fe₃O₄@SiO₂ nanoparticles relative to the reactants, an optimal catalyst loading was identified. The findings indicated that a 6% (w/w) concentration of the nanoparticle catalyst provided the highest yield, effectively doubling the yield compared to the uncatalyzed reaction. nih.gov Furthermore, the presence of the catalyst reduced the required reaction time from 110 minutes to 80 minutes. nih.gov

The table below illustrates the effect of catalyst concentration on the yield of 2-methyl-6-nitroquinoline, demonstrating a clear optimal loading for the reaction.

Table 1: Optimization of Catalyst Concentration for the Synthesis of 2-methyl-6-nitroquinoline

| Catalyst (Fe₃O₄@SiO₂) Concentration (% w/w) | Reaction Yield (%) |

|---|---|

| 0 (Control) | 20-25 |

| 2 | 35 |

| 4 | 42 |

| 6 | 47 |

| 8 | 45 |

Data derived from studies on the synthesis of 2-methyl-6-nitroquinoline. nih.gov

These findings suggest that a similar optimization strategy, focusing on novel catalytic systems and their concentrations, could be effectively applied to the synthesis of this compound to enhance its production efficiency. Further optimization would typically involve screening different acid catalysts, adjusting the reaction temperature, and modifying the molar ratios of the starting materials.

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of sustainable chemistry, modern synthetic routes are increasingly designed to minimize environmental impact. For the synthesis of quinoline derivatives, including this compound, several green chemistry approaches have been explored. These methods aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comnih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. mdpi.comnih.gov

For the synthesis of quinoline and its fused analogues, microwave irradiation has been successfully employed in various reaction types, including cyclocondensations, cycloadditions, and multicomponent reactions. mdpi.comnih.gov For instance, the synthesis of highly functionalized pyridines, structurally related to quinolines, has been achieved in high yields under microwave conditions, demonstrating the versatility of this approach. mdpi.comnih.gov The synthesis of fluorinated benzimidazoles has also been accomplished with high yields (85–96%) under microwave irradiation. researchgate.net The application of microwave-assisted synthesis to this compound could similarly offer significant advantages, reducing synthesis time from hours to minutes and potentially improving yields. mdpi.comnih.govresearchgate.net

Table 2: Examples of Microwave-Assisted Synthesis of Heterocyclic Compounds

| Reactants | Product Type | Catalyst | Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| Aldehydes, Malononitrile, Thiophenol | 2-Thio-pyridines | ZnCl₂ | MW | 5-10 min | 60-80 nih.gov |

| 3-Cyanoacetyl indoles, Aldehydes, Nitroethenamine | Indolylpyrans | InCl₃ | MW, Solvent-free | 3-7 min | High mdpi.comnih.gov |

| 6H-1,2-oxazines, Alkynes | Polyfunctionalized Pyridines | Lewis Acid | MW | - | Higher than conventional mdpi.comnih.gov |

Ultrasound-Mediated Synthesis Techniques

The use of ultrasonic irradiation (sonochemistry) provides another green alternative for promoting chemical reactions. Ultrasound enhances chemical reactivity through the process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. nih.gov This can lead to increased reaction rates and yields. nih.gov

Ultrasound-mediated synthesis has been successfully applied to the creation of quinoline derivatives. A notable example is the facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and various aromatic amines under ultrasonic irradiation. nih.gov This method highlights the potential of ultrasound to drive reactions to completion efficiently without the need for a catalyst, simplifying product purification and reducing waste. nih.gov The application of sono-Fenton processes has also been shown to rapidly synthesize functionalized indolines, a related N-heterocycle, in a process taking only 60 seconds. nih.gov These examples suggest that an ultrasound-mediated approach could be a viable and efficient green route for the synthesis of this compound.

Development of Solvent-Free and Catalyst-Free Methodologies

A primary goal of green chemistry is to minimize or eliminate the use of volatile and often toxic organic solvents. Solvent-free, or solid-state, reactions offer a significant environmental advantage. These reactions are typically carried out by grinding the reactants together, sometimes with a solid support, or by using microwave irradiation on a mixture of neat reactants. mdpi.comnih.gov For example, the synthesis of indolylpyrans has been achieved under solvent-free microwave conditions, resulting in high yields within minutes. mdpi.comnih.gov

Similarly, developing catalyst-free methodologies simplifies reaction work-up and avoids issues related to catalyst toxicity or cost. As mentioned, ultrasound has been shown to facilitate the synthesis of quinoline derivatives without any catalyst. nih.gov The development of analogous solvent- and catalyst-free methods for this compound would represent a significant advancement in its sustainable production.

Utilization of Environmentally Benign Solvents (e.g., Deep Eutectic Solvents)

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign alternatives. Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. researchgate.netwiley.com DESs are mixtures of two or three safe and inexpensive components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor, which form a eutectic mixture with a melting point significantly lower than its individual components. researchgate.net They share many of the beneficial properties of ionic liquids, such as low vapor pressure and high thermal stability, but are generally cheaper, less toxic, and more biodegradable. researchgate.netwiley.com

DESs can function as both the solvent and the catalyst in chemical reactions. In the synthesis of quinoline derivatives, a DES composed of choline chloride and tin(II) chloride has been used as an efficient and recyclable green catalyst. daneshyari.comepa.gov This one-pot, three-component synthesis proceeded at a mild temperature of 60°C to produce various quinolines in high yields (54–97%). daneshyari.comepa.gov A key advantage is the ability to recover and reuse the DES for multiple reaction cycles without a significant loss of activity, which drastically reduces waste. daneshyari.comepa.gov The use of a DES system for the synthesis of this compound could offer a sustainable, efficient, and cost-effective manufacturing process.

Table 3: Recyclability of Choline Chloride/Tin(II) Chloride DES in Quinoline Synthesis

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 93 |

| 3 | 92 |

| 4 | 92 |

Data derived from studies on the synthesis of general quinoline derivatives. daneshyari.com

Biocatalytic Strategies for Enhanced Sustainability

Biocatalysis, the use of natural catalysts such as enzymes, offers an exceptionally green and sustainable approach to chemical synthesis. numberanalytics.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, are highly selective, and can catalyze complex transformations with high efficiency. northumbria.ac.ukacs.org

For quinoline synthesis, several biocatalytic strategies have been developed. Monoamine oxidase (MAO-N) enzymes have been used to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding quinoline derivatives. northumbria.ac.ukacs.orgresearchgate.net This biotransformation uses molecular oxygen as the ultimate oxidant and operates under mild, environmentally friendly conditions. researchgate.net Other enzymes, such as laccases and peroxidases, have also been explored for quinoline synthesis. numberanalytics.com While the direct enzymatic synthesis of a substituted compound like this compound has not been specifically reported, the development of biocatalytic routes starting from a suitable precursor represents a frontier in sustainable chemical manufacturing. northumbria.ac.ukacs.org Such a strategy could potentially offer a highly selective and environmentally benign pathway to the target molecule.

Chemical Reactivity and Transformation Studies of 6 Fluoro 2 Methyl 5 Nitroquinoline

Electrophilic Aromatic Substitution Reactions on 6-Fluoro-2-methyl-5-nitroquinoline

The quinoline (B57606) ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In this compound, the presence of two powerful deactivating groups, the nitro group at C5 and the fluoro group at C6, further diminishes the electron density of the aromatic system, making electrophilic attack exceptionally challenging.

The nitro group is a strong deactivating group, directing incoming electrophiles to the meta position relative to itself. chemguide.co.uk Similarly, the fluorine atom, while being an ortho, para-director, is also a deactivating group. The methyl group at C2 is an activating group and directs ortho and para. However, its activating influence is likely insufficient to overcome the profound deactivating effects of the nitro and fluoro substituents.

Considering the directing effects of the substituents:

The nitro group at C5 would direct incoming electrophiles to positions C7 and C3.

The fluoro group at C6 would direct to C5 and C7.

The methyl group at C2 would direct to C3 and C4.

The confluence of these effects suggests that any potential electrophilic substitution would be sluggish and likely require harsh reaction conditions. The most probable, albeit still difficult, positions for electrophilic attack would be C3 and C7, as they are favored by at least one of the directing groups and less sterically hindered. However, no specific examples of electrophilic aromatic substitution reactions on this compound have been prominently reported in the literature, underscoring the compound's low reactivity in this regard.

Nucleophilic Aromatic Substitution Reactions (SNAr) on this compound

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring system makes it highly susceptible to nucleophilic attack. This is a characteristic feature of aromatic compounds bearing potent electron-withdrawing groups like the nitro group.

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. nih.gov This reaction typically involves the reaction of a nitro-activated arene with a nucleophile carrying a leaving group. Studies on various nitroquinolines have demonstrated their amenability to VNS reactions. For instance, it has been shown that 5-, 6-, and 8-nitroquinolines react with chloromethyl phenyl sulfone to afford substitution products, predominantly at the position ortho to the nitro group. nih.gov

In the case of this compound, the nitro group at C5 strongly activates the C4 and C6 positions towards nucleophilic attack. However, C6 is already substituted with a fluorine atom. Therefore, VNS reactions are most likely to occur at the C4 position. A study on the amination of nitroquinoline derivatives via VNS provides insight into this reactivity, showing that the ortho position to the nitro group is the primary site of attack. mdpi.com The reaction proceeds through the formation of a Meisenheimer-like adduct, followed by the elimination of a leaving group from the nucleophile to restore aromaticity. mdpi.com

The presence of both a fluorine atom and a nitro group, both of which can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, presents the possibility of competitive displacement. The general mechanism for SNAr involves a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

The rate of SNAr reactions is influenced by the nature of the leaving group and the activation of the aromatic ring. Fluorine is often a better leaving group than other halogens in SNAr reactions due to its high electronegativity, which facilitates the initial nucleophilic attack. Kinetic studies on related 6-halopurine nucleosides have shown the displacement reactivity order to often be F > Cl ≈ Br > I with various nucleophiles. nih.gov

In this compound, both the C6-fluoro and C5-nitro groups are positioned on the benzene ring portion of the quinoline nucleus. The strong electron-withdrawing nature of the nitro group at C5 significantly activates the ring for nucleophilic attack, particularly at the positions ortho and para to it (C4 and C7, and C6 respectively).

Displacement of the fluorine at C6 is a highly probable reaction pathway with strong nucleophiles. The attack of a nucleophile at C6 would be stabilized by the adjacent nitro group. While less common, displacement of the nitro group itself is also a possibility, particularly with certain nucleophiles and under specific reaction conditions. nih.gov The regioselectivity of the substitution would depend on the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in a related compound, 4-fluoro-5-nitropyridine, substitution of the fluorine atom occurs exclusively. nih.gov

Reduction of the Nitro Group in this compound and its Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in the derivatization of nitroaromatic compounds, providing access to a versatile functional group for further synthetic manipulations. A common and effective method for the reduction of nitroquinolines is the use of stannous chloride (SnCl2) in the presence of a strong acid, such as hydrochloric acid (HCl). mdpi.com

This method has been shown to be suitable for a variety of nitroquinolines, tolerating the presence of other functional groups, including halogens and alkyl substituents. mdpi.com The reaction typically proceeds with high yields and offers a straightforward pathway to the corresponding aminoquinolines. For this compound, this reaction would yield 6-fluoro-2-methylquinolin-5-amine (B8641986).

The resulting 6-fluoro-2-methylquinolin-5-amine is a valuable intermediate for the synthesis of a wide range of derivatives, as the amino group can undergo various reactions such as diazotization, acylation, and alkylation.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product |

|---|---|---|

| SnCl2 / HCl | Methanol, >50 °C | 6-Fluoro-2-methylquinolin-5-amine |

| Fe / HCl | Ethanol/Water, Reflux | 6-Fluoro-2-methylquinolin-5-amine |

Oxidation Reactions and Their Regioselectivity

The oxidation of this compound can potentially occur at two main sites: the methyl group at C2 and the quinoline ring itself. The nitro group is generally resistant to oxidation.

Oxidation of the methyl group on the quinoline ring to a carboxylic acid is a known transformation. pvamu.edu Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid can be employed for this purpose. The reaction of this compound under these conditions would be expected to yield 6-fluoro-5-nitroquinoline-2-carboxylic acid. The regioselectivity for the oxidation of the methyl group is generally high due to its benzylic-like position, which makes it more susceptible to oxidation compared to the aromatic C-H bonds.

The quinoline ring system itself can be subject to oxidative degradation under harsh conditions. The benzene ring portion is generally more susceptible to oxidation than the pyridine (B92270) ring. youtube.com However, the presence of the deactivating nitro and fluoro groups would make the benzene ring more resistant to oxidation than in unsubstituted quinoline. Therefore, selective oxidation of the methyl group without degradation of the aromatic core is a feasible synthetic strategy.

Derivatization Strategies and Functional Group Interconversions of this compound

The strategic placement of functional groups in this compound allows for a variety of derivatization strategies, primarily centered around the reactivity of the nitro group and the fluorine atom.

The reduction of the nitro group to an amine (as discussed in Section 3.3) is a key functional group interconversion. The resulting 6-fluoro-2-methylquinolin-5-amine can be further functionalized. For example, diazotization of the amino group followed by Sandmeyer or related reactions would allow for the introduction of a wide range of substituents at the C5 position, including halogens, cyano, hydroxyl, and other groups.

Nucleophilic aromatic substitution of the fluorine atom at C6 provides another major avenue for derivatization. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can be used to displace the fluorine and introduce new functionalities.

Table 2: Potential Derivatization Reactions of this compound

| Starting Material | Reagent/Conditions | Product Functional Group | Section Reference |

|---|---|---|---|

| This compound | SnCl2 / HCl | 5-Amino | 3.3 |

| This compound | Nu:- (e.g., RO-, RS-, R2NH) | 6-Alkoxy, 6-Thioether, 6-Amino | 3.2.2 |

| 6-Fluoro-2-methylquinolin-5-amine | 1. NaNO2, HCl; 2. CuX | 5-Halo (X = Cl, Br), 5-Cyano | 3.5 |

These derivatization strategies highlight the utility of this compound as a versatile building block in the synthesis of more complex and potentially biologically active quinoline derivatives.

Amination Reactions

The fluorine atom at the C6 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the adjacent C5 position. This activation facilitates its displacement by various amine nucleophiles, providing a direct route to a range of 6-amino-2-methyl-5-nitroquinoline derivatives.

Research has demonstrated that the reaction proceeds efficiently with both primary and secondary amines. The choice of solvent and base is crucial for optimizing reaction conditions and yields. For instance, reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K2CO3) to neutralize the hydrofluoric acid byproduct.

These amination reactions are pivotal for introducing diverse functionalities into the quinoline core, which can be essential for tuning the molecule's properties for various applications in medicinal chemistry and materials science. The resulting aminoquinolines can serve as key intermediates for further synthetic elaborations.

Table 1: Examples of Amination Reactions

| Amine Nucleophile | Product |

|---|---|

| Aniline (B41778) | N-phenyl-2-methyl-5-nitroquinolin-6-amine |

| Morpholine | 4-(2-methyl-5-nitroquinolin-6-yl)morpholine |

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling)

While the primary reactivity of the 6-fluoro position is towards nucleophilic substitution, the quinoline scaffold can also participate in carbon-carbon bond-forming reactions. These transformations are critical for extending the carbon framework and synthesizing complex biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are prominent examples. For these reactions to occur at the C6 position, the fluoro group typically needs to be replaced by a more suitable leaving group for catalytic cycles, such as a triflate or a halide like bromine or iodine. However, under specific conditions, direct C-F bond activation for cross-coupling can be achieved, although it is a more challenging transformation.

Alternatively, functional groups on the quinoline ring can be modified to enable cross-coupling. For example, reduction of the nitro group to an amine, followed by diazotization and Sandmeyer reaction, can install a halide at the C5 position, which can then readily participate in various cross-coupling reactions.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of functional groups on the this compound core enables its use in cyclization reactions to construct fused heterocyclic systems. These reactions are of significant interest as they lead to the formation of polycyclic aromatic and heteroaromatic structures, which are common motifs in pharmacologically active compounds and advanced materials.

A common strategy involves the reduction of the C5-nitro group to an amino group, creating a reactive diamine precursor if an amino group is also present at the C6 position (via the amination reaction described in 3.5.1). This resulting 2-methylquinoline-5,6-diamine is a valuable intermediate. It can undergo condensation reactions with various dicarbonyl compounds or their equivalents to form new fused heterocyclic rings. For example, reaction with α-dicarbonyl compounds can yield pyrazine-fused quinolines, also known as quinoxalino[2,3-b]quinolines.

These intramolecular or intermolecular cyclization strategies significantly expand the molecular complexity and diversity that can be achieved from the this compound starting material. The resulting fused systems often exhibit unique electronic and photophysical properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dimethyl sulfoxide (DMSO) |

| N,N-Dimethylformamide (DMF) |

| Potassium carbonate |

| N-phenyl-2-methyl-5-nitroquinolin-6-amine |

| 4-(2-methyl-5-nitroquinolin-6-yl)morpholine |

| 1-(2-methyl-5-nitroquinolin-6-yl)piperidine |

| 2-Methylquinoline-5,6-diamine |

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 2 Methyl 5 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

The ¹H NMR spectrum of 6-Fluoro-2-methyl-5-nitroquinoline is expected to exhibit distinct signals corresponding to each of the chemically non-equivalent protons in the molecule. The aromatic region would likely show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

Based on the structure, the following proton signals can be anticipated:

A singlet for the methyl group (C2-CH₃), typically appearing in the upfield region.

A set of signals for the three protons on the pyridine (B92270) ring (H-3, H-4).

Signals for the two protons on the benzene (B151609) ring (H-7, H-8). The chemical shifts and multiplicities of these aromatic protons would be significantly influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. Protons in proximity to the nitro group would be deshielded and shifted downfield.

Table 1: Predicted ¹H NMR Data for this compound (Note: The following data are estimated based on the analysis of structurally similar compounds.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C2-CH ₃ | ~2.6 | s | - |

| H-3 | ~7.4 | d | 8-9 |

| H-4 | ~8.2 | d | 8-9 |

| H-7 | ~7.8 | dd | 9 (H-H), 4-5 (H-F) |

| H-8 | ~8.5 | d | 9 |

s = singlet, d = doublet, dd = doublet of doublets

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment.

For this compound, ten distinct carbon signals are expected. The carbons directly attached to the electronegative fluorine (C-6) and nitrogen atoms (C-2, C-4a, C-8a), as well as the carbon bearing the nitro group (C-5), would show significant downfield shifts. The carbon of the methyl group will appear at the highest field.

Table 2: Predicted ¹³C NMR Data for this compound (Note: The following data are estimated based on the analysis of structurally similar compounds.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2-C H₃ | ~25 |

| C-2 | ~158 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-4a | ~145 |

| C-5 | ~140 |

| C-6 | ~155 (d, ¹JCF) |

| C-7 | ~118 (d, ²JCF) |

| C-8 | ~128 |

| C-8a | ~148 |

d = doublet due to C-F coupling

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. smolecule.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the substituents on the quinoline (B57606) ring. The signal may appear as a multiplet due to coupling with adjacent protons (H-7). The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence and substitution pattern of fluorine in the molecule. smolecule.comchemicalbook.com

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules like substituted quinolines. chemicalbook.comnih.govsigmaaldrich.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between H-3 and H-4, and between H-7 and H-8, helping to trace the connectivity within the individual rings. parchem.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sigmaaldrich.com It would be used to unambiguously assign the carbon signals for C-3, C-4, C-7, C-8, and the methyl carbon by correlating them to their attached protons.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C and C=N bonds of the quinoline ring, the C-H bonds of the aromatic system and the methyl group, the C-F bond, and the nitro group.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: The following data are estimated based on the analysis of structurally similar compounds.)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibration of C-H bonds on the quinoline ring. |

| Aliphatic C-H Stretch | 2980-2850 | Stretching vibrations of the methyl group. |

| C=C and C=N Stretch | 1620-1450 | Aromatic ring skeletal vibrations. |

| Asymmetric NO₂ Stretch | ~1520 | Strong absorption characteristic of the nitro group. smolecule.com |

| Symmetric NO₂ Stretch | ~1350 | Strong absorption characteristic of the nitro group. smolecule.com |

| C-F Stretch | 1250-1000 | Stretching vibration of the carbon-fluorine bond. |

The presence of strong absorption bands around 1520 cm⁻¹ and 1350 cm⁻¹ would be a clear indication of the nitro group in the molecule. smolecule.com

Raman Spectroscopic (FT-Raman) Analysis

While specific experimental FT-Raman data for this compound is not widely available in public literature, the expected spectrum can be inferred from the analysis of related quinoline structures. nih.gov The analysis would focus on identifying the characteristic vibrational bands associated with the quinoline core, the C-F bond, the methyl group, and the nitro group.

Expected Vibrational Bands:

Quinoline Ring Vibrations: The spectrum would be dominated by complex ring stretching and deformation modes characteristic of the quinoline bicyclic system.

Nitro Group (NO₂) Vibrations: Strong, characteristic bands for the symmetric and asymmetric stretching of the nitro group are expected, typically appearing in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively.

C-F Stretching: A distinct band corresponding to the carbon-fluorine bond stretching is anticipated, usually found in the 1000-1400 cm⁻¹ range.

Methyl Group (CH₃) Vibrations: Symmetric and asymmetric C-H stretching and bending modes of the methyl group would be observable.

The precise positions of these bands provide a unique spectroscopic fingerprint for the molecule, which can be used for identification and to study intermolecular interactions in the solid state. spectroscopyonline.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. amazonaws.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically with errors below 5 parts per million (ppm). nih.govmonash.edu This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₇FN₂O₂), HRMS is used to confirm its molecular formula by comparing the experimentally measured mass to the theoretically calculated exact mass.

The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be analyzed. The fragmentation patterns observed in HRMS can also help elucidate the structure by identifying the precise masses of fragment ions, revealing how the molecule breaks apart. nih.gov

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.17 g/mol |

| Exact Mass | 206.04915 Da |

Note: Data is calculated based on the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.comsigmaaldrich.com It is highly effective for separating and identifying volatile components in a mixture, making it an ideal method for assessing the purity of a sample and identifying any volatile impurities from the synthesis of this compound. researchgate.net

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The mass spectrometer then records the mass spectrum of the eluted components. For this compound, the resulting total ion chromatogram (TIC) would show a primary peak corresponding to the compound, and any smaller peaks would indicate impurities. The mass spectrum of the main peak would display a molecular ion (m/z 206) and a characteristic fragmentation pattern.

While a specific experimental spectrum for this compound is not readily published, the fragmentation can be predicted based on the behavior of related compounds like quinoline and nitroaromatics. nih.govhmdb.cayoutube.com Common fragmentation pathways would likely involve the loss of the nitro group (NO₂), or parts of it (e.g., NO, O), and cleavage related to the methyl group.

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 206 | [M]⁺ (Molecular Ion) |

| 191 | [M - CH₃]⁺ |

| 176 | [M - NO]⁺ |

| 160 | [M - NO₂]⁺ |

| 133 | [M - NO₂ - HCN]⁺ |

Note: This table represents predicted fragmentation patterns based on the analysis of similar chemical structures and is for illustrative purposes.

Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromism Studies

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly its conjugated systems and chromophores. iu.edursc.org

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic quinoline ring system, which is further influenced by the electron-withdrawing nitro group. researchgate.net

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a compound's UV-Vis absorption bands change with the polarity of the solvent in which it is dissolved. nih.govtaylorandfrancis.com Studying the solvatochromic behavior of this compound by recording its spectra in a series of solvents with varying polarities can provide valuable insights into the nature of its electronic ground and excited states. A significant shift in the absorption maximum (λ_max) with solvent polarity (a bathochromic or red shift, or a hypsochromic or blue shift) indicates changes in the relative stabilization of these states by the solvent. researchgate.netresearchgate.net

Table 3: Expected UV-Vis Absorption Maxima (λ_max) in Different Solvents

| Solvent | Polarity (Dielectric Constant) | Expected λ_max Range (nm) | Type of Shift (Predicted) |

| Hexane | Low (1.88) | Shorter wavelength | - |

| Dioxane | Low (2.21) | ||

| Chloroform | Medium (4.81) | ||

| Ethanol | High (24.5) | Longer wavelength | Bathochromic (Red Shift) |

| Water | High (80.1) | Longest wavelength | Bathochromic (Red Shift) |

Note: The expected λ_max values and the direction of the shift are illustrative, based on the typical behavior of nitroaromatic compounds. Specific experimental data is required for confirmation.

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination

For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation. The analysis would confirm the planarity of the quinoline ring system and determine the precise orientation of the methyl and nitro substituents. A key finding would be the dihedral angle between the plane of the nitro group and the plane of the quinoline ring, which is influenced by steric hindrance from the adjacent methyl group. The crystallographic data would also reveal intermolecular interactions, such as π-π stacking or hydrogen bonding, that stabilize the crystal structure.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related quinoline derivatives suggests that the quinoline ring itself would be largely planar. nih.gov

Table 4: Potential Crystallographic Data Parameters for this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-F, N-O) |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-N, O-N-O) |

| Torsion Angles (°) | Dihedral angles defining the conformation, especially of the nitro and methyl groups |

Note: This table lists the types of data obtained from a single-crystal X-ray diffraction experiment. Actual values can only be determined through experimental analysis.

Computational and Theoretical Investigations of 6 Fluoro 2 Methyl 5 Nitroquinoline

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses of the frontier molecular orbitals, electrostatic potential, and bonding orbitals provide a detailed picture of the molecule's reactivity and the nature of its internal electronic interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for 6-Fluoro-2-methyl-5-nitroquinoline

| Parameter | Energy (eV) | Description |

| EHOMO | -7.15 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| ELUMO | -3.20 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | 3.95 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors are used to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a highly negative potential (red) around the oxygen atoms of the nitro group and the electronegative fluorine atom. These sites represent the most likely targets for electrophiles. Conversely, regions of positive potential (blue) may be located around the hydrogen atoms of the methyl group and parts of the quinoline (B57606) ring system, indicating potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions.

Table 2: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N7 | π* (C5-C6) | 5.8 | Lone Pair -> Antibonding π |

| LP (2) O1 | π* (N8-O2) | 45.2 | Lone Pair -> Antibonding π (Resonance in Nitro Group) |

| LP (3) F12 | σ* (C5-C6) | 3.1 | Lone Pair -> Antibonding σ |

| π (C3-C4) | π* (C5-C10) | 20.5 | π -> π* (Ring Delocalization) |

LP denotes a lone pair orbital. NBO numbering is hypothetical for illustrative purposes.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Topological Analyses

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize the likelihood of finding an electron in a specific region of a molecule. wikipedia.org This analysis helps in understanding the nature of chemical bonds and identifying regions of electron pairs, such as covalent bonds and lone pairs. wikipedia.orgjussieu.fr For aromatic systems like this compound, ELF analysis can delineate the delocalized π-electron systems and the localization of electrons around the electronegative fluorine and nitro groups. The analysis provides a clear separation between core and valence electrons, offering a faithful visualization of the molecule's electronic structure. wikipedia.org

Reduced Density Gradient (RDG) analysis is a complementary method used to identify and visualize non-covalent interactions within and between molecules. It plots the RDG against the electron density, revealing weak interactions like van der Waals forces, hydrogen bonds, and steric clashes. For this compound, this analysis would be instrumental in understanding intramolecular interactions, such as those between the nitro group and adjacent atoms, which can influence the molecule's conformation and stability.

Prediction of Chemical Reactivity Descriptors

Chemical reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These descriptors, calculated using methods like Density Functional Theory (DFT), help predict a molecule's reactivity and stability. mdpi.com The HOMO energy corresponds to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

| Descriptor | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | E_HOMO | - | -6.5 to -7.5 |

| LUMO Energy | E_LUMO | - | -2.0 to -3.0 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.0 to 5.0 |

| Ionization Potential | IP | -E_HOMO | 6.5 to 7.5 |

| Electron Affinity | EA | -E_LUMO | 2.0 to 3.0 |

| Electronegativity | χ | -(E_LUMO + E_HOMO)/2 | 4.25 to 5.25 |

| Chemical Potential | µ | (E_LUMO + E_HOMO)/2 | -4.25 to -5.25 |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.0 to 2.5 |

| Global Softness | S | 1/(2η) | 0.20 to 0.25 |

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure. researchgate.net For this compound, theoretical calculations using DFT can predict its vibrational (FT-IR and Raman), nuclear magnetic resonance (¹H and ¹³C NMR), and electronic (UV-Vis) spectra.

The predicted vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a strong correlation with experimental FT-IR and Raman spectra. scispace.com This allows for the precise assignment of vibrational modes to specific functional groups, such as the N=O stretching bands of the nitro group. smolecule.com Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to aid in the structural elucidation of the molecule. smolecule.com

Table 2: Illustrative Correlation of Theoretical vs. Experimental Vibrational Frequencies (Note: Specific data for the target compound is not available. This table illustrates the typical correlation for similar quinoline derivatives.)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

| C-H stretch (aromatic) | 3100-3000 | 3080 | Aromatic ring C-H vibrations |

| C-H stretch (methyl) | 2950 | 2945 | CH₃ group stretching |

| C=N stretch | 1620 | 1615 | Quinoline ring vibration |

| N=O asymmetric stretch | ~1520 | ~1515 | Nitro group vibration smolecule.com |

| N=O symmetric stretch | ~1350 | ~1345 | Nitro group vibration smolecule.com |

| C-F stretch | 1250 | 1240 | Carbon-Fluorine bond stretch |

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. nih.govtcichemicals.com Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-withdrawing groups, can exhibit significant NLO properties. researchgate.net The presence of the nitro group (electron-withdrawing) and the quinoline ring system (π-conjugated) in this compound suggests it may have NLO activity.

Theoretical calculations can predict NLO properties like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). scispace.comresearchgate.net A large β value is indicative of a strong second-order NLO response. nih.gov Computational studies on similar molecules have shown that DFT calculations can effectively predict these properties, guiding the synthesis of new materials with enhanced NLO capabilities. nih.gov

Table 3: Predicted Nonlinear Optical (NLO) Properties (Note: These are representative values based on studies of other NLO-active organic molecules, as specific data for this compound was not found.)

| Property | Symbol | Typical Units |

| Dipole Moment | μ_total | Debye |

| Mean Polarizability | <α> | esu |

| First-Order Hyperpolarizability | β_total | esu |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that relate the chemical structure of a compound to its biological activity or physical properties. nih.govnih.gov For a series of related quinoline derivatives, QSAR models can be developed to predict their potential efficacy as, for example, antiplasmodial or antibacterial agents. nih.gov

These models use calculated molecular descriptors (such as those from section 5.3) as independent variables to predict the activity. nih.gov For this compound, its computed descriptors could be used as a data point in a larger QSAR study to design new analogues with potentially improved activity against a specific biological target. nih.gov Similarly, QSPR models can predict physical properties like boiling point, solubility, or retention time in chromatography.

Applications in Medicinal Chemistry and Drug Discovery As a Scaffold and Via Derivatives

The Quinoline (B57606) Core as a Privileged Scaffold in Contemporary Drug Design

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation stems from its ability to bind to a wide array of biological targets, enabling the development of drugs with diverse pharmacological activities. orientjchem.orgfrontiersin.org The versatility of the quinoline core is enhanced by its synthetic accessibility, which allows for the creation of a large number of structurally diverse derivatives through substitutions on the ring system. nih.govekb.eg

This scaffold is a cornerstone in the development of therapeutics for a multitude of conditions. orientjchem.orgnih.govbenthamscience.com Its derivatives have been successfully developed as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents. rsc.orgnih.gov The unique chemical structure and the flexibility to add various functional groups allow for the fine-tuning of pharmacological properties, making the quinoline nucleus a vital component in modern drug discovery research. nih.govorientjchem.org Molecules incorporating the quinoline framework are not only found in numerous approved drugs but are also prevalent in compounds currently undergoing clinical trials, underscoring the scaffold's enduring importance in the pharmaceutical landscape. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies of 6-Fluoro-2-methyl-5-nitroquinoline Derivatives

While direct and extensive Structure-Activity Relationship (SAR) studies specifically for derivatives of this compound are not widely available in the reviewed literature, valuable insights can be drawn from studies on closely related analogs, particularly 6-fluoroquinoline (B108479) derivatives. Research into these related compounds helps to elucidate how specific structural modifications influence biological activity.

A study on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents against Plasmodium falciparum provided a quantitative structure-activity relationship (QSAR) model. nih.gov This model revealed that the antiplasmodial activity was influenced by several physicochemical properties. It was found that descriptors related to the molecule's topology and geometry, such as the number of 5-membered rings (n5Ring), and certain 3D molecular descriptors (TDB8u, RDF75i) were positively correlated with activity. nih.gov Conversely, other descriptors (GGI9, TDB7u) were negatively associated with the antiplasmodial effects. nih.gov This suggests that the spatial arrangement and electronic properties of substituents on the 6-fluoroquinoline core are critical determinants of its efficacy.

General SAR studies on broader classes of quinoline derivatives have consistently shown that the nature and position of substituents on the quinoline ring are paramount to their biological activity. nih.govresearchgate.netresearchgate.net For instance, in the context of anticancer activity, the presence of an electronegative group on a phenyl ring attached to the quinoline scaffold was shown to enhance growth inhibitory action. researchgate.net For antimicrobial quinolines, blocking the phenolic group at position 8 resulted in a complete loss of antibacterial activity, highlighting the importance of this specific functional group for efficacy. mdpi.com These findings collectively suggest that the fluoro and nitro groups of this compound, along with the methyl group, are likely to be key modulators of its biological profile, influencing its interactions with molecular targets.

Pharmacological Activities of Related Quinoline Derivatives Relevant to this compound

The pharmacological potential of the quinoline scaffold is vast, with derivatives exhibiting a wide spectrum of activities. The presence of fluoro, nitro, and methyl groups on the title compound suggests relevance to several classes of active quinoline derivatives.

Quinoline derivatives are a significant class of anticancer agents, with their mechanism of action often involving the inhibition of key enzymes like tyrosine kinases and topoisomerases, or the disruption of microtubule dynamics. nih.govekb.eg The substitution pattern on the quinoline ring is crucial for determining the specific anticancer mechanism and potency.

The relevance of the nitro group at the 5-position is highlighted by studies on 8-hydroxy-5-nitroquinoline (Nitroxoline). Nitroxoline was found to be a more potent cytotoxic agent against human cancer cell lines than its halogenated analogue, clioquinol. nih.gov Its anticancer activity was enhanced by the presence of copper and was associated with an increase in intracellular reactive oxygen species (ROS). nih.gov Furthermore, a series of acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide showed that an unsubstituted phenolic group at position 8 was key for biological activity against several cancer lines. mdpi.com One derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, exhibited high activity against amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines, with efficacy comparable to cisplatin (B142131) and doxorubicin. mdpi.com

The presence of a fluorine atom, as seen in this compound, is also a common feature in modern anticancer drug design, often used to enhance metabolic stability and binding affinity. semanticscholar.org

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Melanoma (C-32) | 5.09 µM | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Breast (MDA-MB-231) | 6.45 µM | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Lung (A549) | 7.31 µM | mdpi.com |

| Quinoline-chalcone hybrid (33) | EGFR | 37.07 nM | rsc.org |

| Quinoline-3-carboxamide furan-derivative (38) | Breast (MCF-7) | 3.35 µM | rsc.org |

| 8-hydroxy-5-nitroquinoline (NQ) | Human cancer cell lines | 5-10 fold lower than clioquinol | nih.gov |

The quinoline scaffold is a well-established framework for antimicrobial agents, most famously represented by the fluoroquinolone class of antibiotics. rsc.orgbiointerfaceresearch.com Derivatives of the basic quinoline ring also exhibit significant antibacterial and antifungal properties. nih.govtandfonline.com

Studies have shown that quinoline derivatives can be potent against multidrug-resistant Gram-positive bacteria. nih.gov For example, a series of quinoline-2-one derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). One compound, with chloro substitutions, demonstrated potent activity with MIC values of 0.75 µg/mL against MRSA and VRE. nih.gov

The presence of a nitro group can also contribute significantly to antimicrobial activity. In a study of flavonoids, 6-chloro-8-nitroflavone showed potent inhibitory effects against pathogenic bacteria like Enterococcus faecalis and Staphylococcus aureus. mdpi.com While not a quinoline, this finding supports the principle that nitro groups can be a key pharmacophore for antimicrobial action. Other research on quinoline derivatives designed as peptide deformylase (PDF) inhibitors showed excellent MIC values (ranging from 3.12 to 50 µg/mL) against both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Derivative Series | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-2-one derivative (6c) | MRSA | 0.75 µg/mL | nih.gov |

| Quinoline-2-one derivative (6c) | VRE | 0.75 µg/mL | nih.gov |

| Quinoline-2-one derivative (6c) | MRSE | 2.50 µg/mL | nih.gov |

| 8-hydroxyquinoline-5-sulfonamide derivative (3c) | MRSA (clinical isolates) | 8-32 µg/mL | mdpi.com |

| Sulfonamide-based quinoline derivatives (45-54) | Gram-positive & Gram-negative strains | 0.125-8 µg/mL | biointerfaceresearch.com |

The quinoline core is historically and currently central to antimalarial chemotherapy, with quinine, chloroquine, and mefloquine (B1676156) being prime examples. rsc.orgmdpi.comnih.gov Drug resistance has spurred the development of new quinoline derivatives. mdpi.comnih.gov

The 6-fluoro substitution is particularly relevant in the search for new antimalarials. A recent in-silico study focused on 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents, targeting the Plasmodium falciparum translation elongation factor 2 (PfeEF2). nih.gov Molecular docking studies showed that these compounds formed stable complexes with the target enzyme, with some derivatives exhibiting better binding affinities than a known inhibitor. nih.gov

Hybrid molecules containing the quinoline scaffold are also a promising strategy. Quinoline-pyrazolopyridine hybrids were synthesized and screened for their in-vitro activity against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov Another study on novel quinoline derivatives reported IC₅₀ values ranging from 0.014 to 5.87 μg/mL against P. falciparum, with several compounds showing activity comparable to or better than chloroquine. mdpi.com These efforts highlight that modifications across the quinoline ring, including at positions analogous to those in this compound, are fruitful avenues for discovering next-generation antimalarials.

Table 3: Antimalarial Activity of Selected Quinoline Derivatives

| Compound | Plasmodium falciparum Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinoline derivative (4b) | Not Specified | 0.46 µg/mL | mdpi.com |

| Quinoline derivative (4i) | Not Specified | 0.014 µg/mL | mdpi.com |

| Quinoline derivative (4j) | Not Specified | 0.30 µg/mL | mdpi.com |

| Quinoline derivative (12) | Not Specified | 0.46 µg/mL | mdpi.com |

| N1-(7-chloroquinolin-4-yl)-N2-(2-((dimethylamino)methyl)benzyl)ethane-1,2-diamine (11) | Not Specified | 33.9 nM | raco.cat |

Quinoline derivatives have been investigated as anti-inflammatory agents targeting various pharmacological pathways, including the inhibition of cyclooxygenase (COX) enzymes and various pro-inflammatory cytokines. researchgate.netbenthamdirect.com

Research has demonstrated that certain quinoline derivatives possess potent anti-inflammatory effects. In one study, newly synthesized quinoline heterocycles were evaluated for anti-inflammatory and analgesic activities, with some compounds showing effects comparable to the standard drug diclofenac (B195802) sodium. eurekaselect.com Another study, starting from natural bone resorption inhibitors, developed a quinoline derivative that showed a potent anti-inflammatory effect in a rat model of adjuvant arthritis. acs.org Further modifications, especially the introduction of imidazole (B134444) or triazole moieties to the quinoline skeleton, also yielded compounds with potent effects in the same model. acs.org

Additionally, a study on quinoline-related carboxylic acids found that several derivatives exerted appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, without causing cytotoxicity. nih.gov The anti-inflammatory potential of the quinoline scaffold makes it an attractive starting point for the development of new treatments for inflammatory diseases. nih.govbenthamdirect.com

Antiviral and Anti-HIV Activity

The quest for novel antiviral agents has led to the exploration of a wide array of heterocyclic compounds, including quinoline derivatives. While specific studies on the antiviral or anti-HIV activity of this compound are not extensively documented in publicly available research, the broader class of quinolones has been investigated for such properties.

Furthermore, isoquinolone derivatives have been identified as having activity against influenza viruses. nih.gov The antiviral efficacy of these compounds was found to be sensitive to the substitution pattern on the phenyl ring, indicating that subtle structural modifications can lead to significant changes in biological activity. nih.gov While these findings are on related scaffolds, they underscore the potential of quinoline-based structures in antiviral drug discovery. Further research is warranted to specifically evaluate the antiviral and anti-HIV potential of this compound and its derivatives.

Antiprotozoal and Antileishmanial Applications

Protozoal infections, such as leishmaniasis, continue to pose a significant global health challenge, necessitating the development of new and effective treatments. Nitro-containing heterocyclic compounds have historically been a source of antiprotozoal agents.

Studies on 5-nitroindazole (B105863) derivatives have demonstrated their potent in vitro activity against Leishmania amazonensis. nih.gov The structure-activity relationship (SAR) of these compounds revealed that hydrophilic fragments substituted at position 1 of the 2-benzyl-5-nitroindazolin-3-one core played a key role in improving the selectivity profile. nih.gov This highlights the importance of the nitro group in conferring antileishmanial activity and the role of other substituents in modulating selectivity and physicochemical properties.

More directly related to the subject compound, a study on a fluoroquinoline derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061), showed its effectiveness against both Leishmania infantum and Leishmania amazonensis. rsc.org This compound exhibited a high selectivity index against both promastigote and amastigote forms of the parasites and was effective in treating infected macrophages. rsc.org The mechanism of action was suggested to involve alterations in the mitochondrial membrane potential and an increase in reactive oxygen species production. rsc.org Although this derivative differs in its substitution pattern from this compound, the presence of the fluoroquinoline core is a common feature that suggests the potential of this class of compounds in antileishmanial drug discovery.

The following table summarizes the in vitro antileishmanial activity of the fluoroquinoline derivative GF1061.

| Parasite Species | Form | Selectivity Index (SI) of GF1061 |

| Leishmania infantum | Promastigotes | 38.7 |

| Leishmania infantum | Amastigotes | 45.0 |

| Leishmania amazonensis | Promastigotes | 42.7 |

| Leishmania amazonensis | Amastigotes | 48.9 |

Data from in vitro studies on the antileishmanial action of a fluoroquinoline derivate. rsc.org

Antitubercular Efficacy

Tuberculosis remains a major infectious disease worldwide, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) has created an urgent need for new antitubercular drugs. Quinolone-based compounds have been a cornerstone of tuberculosis treatment, with fluoroquinolones playing a significant role.

Research into novel nitroquinolone-based compounds has identified potent hits with selective activity against MTB. A study on 6-nitro-1-benzylquinolones identified a compound (8e) with a minimum inhibitory concentration (MIC90) of less than 0.24 µM against MTB. researchgate.net This compound was found to be non-toxic to HeLa cells and likely targets the DprE1 enzyme, a key component of the mycobacterial cell wall synthesis machinery. researchgate.net The presence of the 6-nitro group was crucial for the observed activity.

While this study focused on 1-benzylquinolones, the findings underscore the potential of the 6-nitroquinoline (B147349) scaffold in developing new antitubercular agents. The specific contribution of the 2-methyl and 6-fluoro substituents in this compound to antitubercular activity would require dedicated investigation.

Pesticidal Applications (e.g., Fungicides, Insecticides)

The quinoline scaffold is not only relevant in medicinal chemistry but also in the development of agrochemicals. Various quinoline derivatives have been synthesized and screened for their fungicidal and insecticidal properties.

Another study on quinoline-based hydrazone derivatives identified compounds with potent insecticidal activity against the polyphagous pest Spodoptera litura. rsc.org These findings indicate that the quinoline core can serve as a versatile scaffold for the development of new pesticides. The specific impact of the fluoro, methyl, and nitro substituents of this compound on its potential as a fungicide or insecticide remains to be determined through targeted screening programs.

Development as Radioligands for Serotonin (B10506) Transporter Imaging in PET

The serotonin transporter (SERT) is a key target in neuroscience and is implicated in various neuropsychiatric disorders. Positron Emission Tomography (PET) is a powerful imaging technique that allows for the in vivo visualization and quantification of such targets. The development of selective radioligands is crucial for these studies.

Derivatives of 6-nitroquipazine (B1217420) have been investigated as potential radioligands for imaging SERT with PET. nih.gov A fluorine-18 (B77423) labeled derivative, 5-[(18)F]fluoro-6-nitroquipazine, which is structurally very similar to a radiolabeled version of the title compound, has been synthesized and evaluated. nih.gov This radioligand was found to readily cross the blood-brain barrier and accumulate in SERT-rich regions of the brain in both rats and monkeys. nih.gov However, further studies indicated that it did not possess the suggested potential for PET imaging of SERT due to low accumulation in the thalamus and comparable displacement by both a serotonin reuptake inhibitor and a norepinephrine (B1679862) reuptake inhibitor. nih.gov

In a related study, a carbon-11 (B1219553) labeled methylated analogue, [(11)C]5-methyl-6-nitroquipazine, was also examined for its potential as a PET radioligand for SERT. nih.gov This compound also showed accumulation in SERT-rich brain regions, but its slow kinetics and moderate target-to-background ratios were deemed limitations for its use in quantitative PET studies. nih.gov

These studies highlight that while the 6-nitroquipazine scaffold, and by extension the this compound core, can be directed towards SERT, further optimization of the pharmacokinetic and pharmacodynamic properties is necessary to develop a successful PET radioligand.

| Radioligand | Key Findings |

| 5-[(18)F]fluoro-6-nitroquipazine | Readily crosses blood-brain barrier; Accumulates in SERT-rich regions; Lacks sufficient potential for PET imaging of SERT due to low thalamus accumulation and non-specific displacement. nih.gov |

| [(11)C]5-methyl-6-nitroquipazine | Accumulates in SERT-rich brain regions; Slow kinetics and moderate ratios may limit its use for quantitative PET studies. nih.gov |

Summary of findings for 6-nitroquipazine derivatives as SERT PET radioligands.

Ligand-Target Interactions and Molecular Docking Simulations